Vialinin A
Overview
Description
Vialinin A is a naturally occurring compound isolated from the Chinese mushroom Thelephora vialis. It is a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production and exhibits strong anti-inflammatory and antioxidant properties . This compound is a terphenyl derivative, which means it consists of three benzene rings connected in a linear arrangement .
Mechanism of Action
Target of Action
Vialinin A, a para-terphenyl derivative isolated from Thelephora fungi, has been identified as a potent inhibitor of the ubiquitin-specific protease 4 (USP4) and ubiquitin-specific peptidase 5 (USP5) . These enzymes belong to a family of cysteine proteases responsible for the cleavage of ubiquitin residues on proteins .
Mode of Action
This compound interacts with its targets, USP4 and USP5, by binding to their active sites, thereby inhibiting their enzymatic activity . The binding site for this compound on USP4 is located around residue V98 within the domain in the USP segment . This interaction leads to the blockade of USP4 and USP5, contributing to the anti-inflammatory and anticancer properties of this compound .
Biochemical Pathways
The inhibition of USP4 and USP5 by this compound affects various cellular and biological processes. As deubiquitinating enzymes (DUBs), USP4 and USP5 are critically implicated in processes such as TGF-β response, NFκB signaling, and splicing . In pathological situations like inflammatory diseases and cancer, the expression of these enzymes is often deregulated, frequently enhanced, and uncontrolled .
Result of Action
The inhibition of USP4 and USP5 by this compound leads to molecular and cellular effects that contribute to its anti-inflammatory and anticancer properties . For instance, this compound has been shown to alleviate oxidative stress and neuronal injuries after ischemic stroke by accelerating Keap1 degradation through inhibiting USP4-mediated deubiquitination .
Biochemical Analysis
Biochemical Properties
Vialinin A interacts with several enzymes, proteins, and other biomolecules. It is a potent inhibitor of TNF-α, USP4, USP5, and sentrin/SUMO-specific protease 1 (SENP1) . The interaction of this compound with these biomolecules contributes to its role in biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to reduce oxidative stress injury, promote the activation of the Keap1-Nrf2-ARE signaling pathway, and increase the protein degradation of Keap1 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the deubiquitinating enzymatic activity of USP4, leading to enhanced ubiquitination of Keap1 and subsequently promoting its degradation . This cascade causes the activation of Nrf2-dependent antioxidant response, culminating in a reduction of neuronal apoptosis and the amelioration of neurological dysfunction following ischaemic stroke .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In one study, this compound was administered via lateral ventricular injection at a dose of 2 mg/kg after reperfusion
Preparation Methods
Synthetic Routes and Reaction Conditions: Vialinin A can be synthesized from sesamol through a series of reactions. The key steps include:
Double Suzuki-Miyaura Coupling: This reaction involves the coupling of electron-rich aryl triflate with phenylboronic acid.
De-methoxymethylation: This step is mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Oxidative Removal of Methylene Acetal: This is achieved using lead tetraacetate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a foundation for potential large-scale production. The use of common reagents and conditions in organic synthesis suggests that industrial production could be feasible with optimization.
Types of Reactions:
Oxidation: this compound exhibits strong antioxidant properties, indicating its involvement in redox reactions.
Substitution: The presence of multiple hydroxyl groups on the benzene rings allows for various substitution reactions.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents like DDQ and lead tetraacetate are used in the synthesis of this compound.
Substitution Reactions: Reagents such as phenylboronic acid are used in the Suzuki-Miyaura coupling reaction.
Major Products:
- The primary product of these reactions is this compound itself, which is synthesized through the aforementioned steps.
Scientific Research Applications
Vialinin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying terphenyl derivatives and their chemical properties.
Comparison with Similar Compounds
Vialinin B: Another terphenyl derivative with similar inhibitory effects on TNF-α production.
Aurantiotinin A: A rare p-terphenyl compound with potent USP4 binding capacity.
Ganbajunin B: Another antioxidant compound isolated from Thelephora vialis.
Uniqueness of Vialinin A: this compound stands out due to its extremely potent inhibition of TNF-α production, with an IC50 value of 90 pM . Its dual role as an anti-inflammatory and antioxidant agent makes it a unique and valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJUKCRPSUMHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468621 | |
Record name | Vialinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858134-23-3 | |
Record name | Vialinin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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